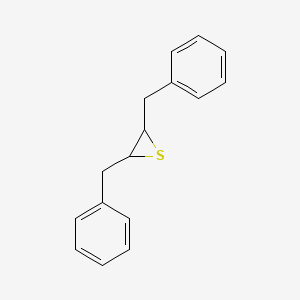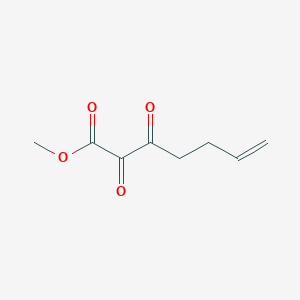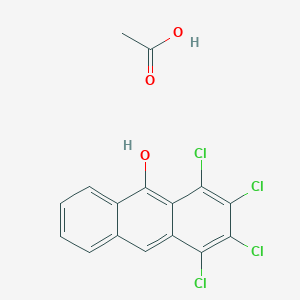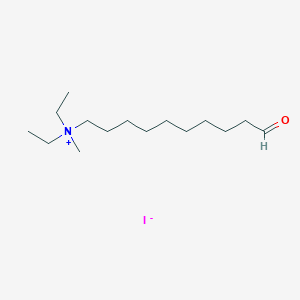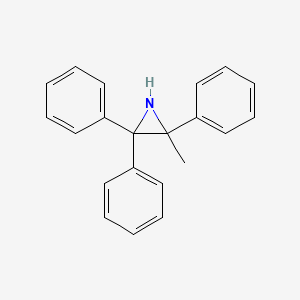
2-Methyl-2,3,3-triphenylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2,3,3-triphenylaziridine is an organic compound belonging to the aziridine family Aziridines are three-membered heterocyclic compounds containing one nitrogen atom and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3,3-triphenylaziridine can be achieved through several methods:
Cyclization of Haloamines and Amino Alcohols: An amine functional group displaces the adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring.
Nitrene Addition: Nitrene addition to alkenes is a well-established method for the synthesis of aziridines.
From Triazolines, Epoxides, and Oximes: Thermolysis or photolysis of triazolines expels nitrogen, producing an aziridine.
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the cyclization of haloamines and amino alcohols due to the scalability and efficiency of this method .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3,3-triphenylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the aziridine ring opens to form different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products
The major products formed from these reactions include various substituted amines, alcohols, and other derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
2-Methyl-2,3,3-triphenylaziridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the aziridine ring.
Medicine: Explored for its potential use in drug development, particularly in cancer therapy.
Industry: Utilized in the production of polymers and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2,3,3-triphenylaziridine involves the interaction with nucleophiles, leading to the opening of the aziridine ring. This reaction can result in the formation of various products depending on the nucleophile involved. The molecular targets and pathways are primarily related to its ability to form covalent bonds with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methylaziridine: Lacks the phenyl groups, resulting in different chemical properties.
2,3-Diphenylaziridine: Contains fewer phenyl groups, affecting its reactivity and applications.
2-Methyl-3-phenylaziridine: Has only one phenyl group, leading to distinct chemical behavior.
Uniqueness
The steric hindrance and electronic effects introduced by the phenyl groups make it distinct from other aziridines .
Properties
CAS No. |
61629-49-0 |
|---|---|
Molecular Formula |
C21H19N |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
2-methyl-2,3,3-triphenylaziridine |
InChI |
InChI=1S/C21H19N/c1-20(17-11-5-2-6-12-17)21(22-20,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16,22H,1H3 |
InChI Key |
KBDHUBFYVYVROO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


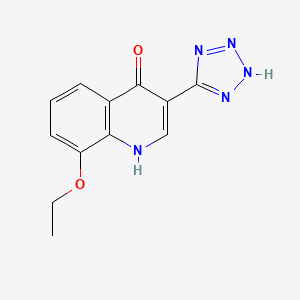
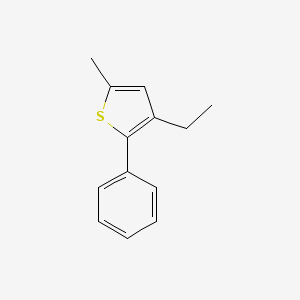
![4-[1,3-Bis(4-methoxyphenyl)prop-2-en-1-yl]-2-ethoxy-1,3-dioxolane](/img/structure/B14573222.png)
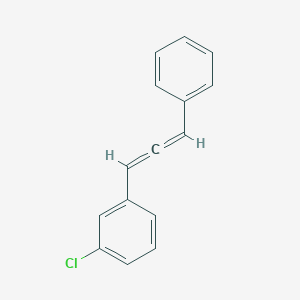
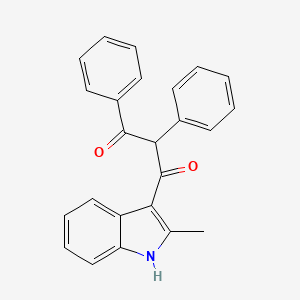
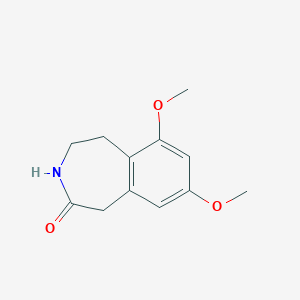
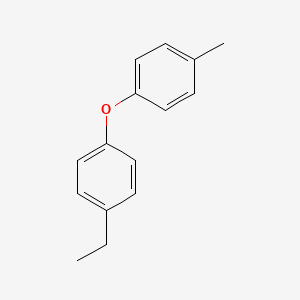
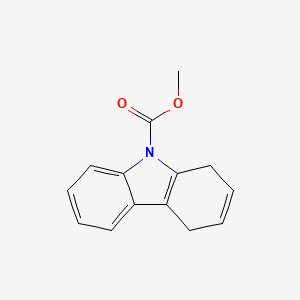
![Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, octyl ester](/img/structure/B14573249.png)
![6-Fluoro-4-methyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one](/img/structure/B14573257.png)
